n-Butanol acetic acid
Description
Significance of n-Butyl Acetate (B1210297) in Chemical Synthesis and Industrial Applications
The importance of n-butyl acetate stems primarily from its versatile solvent properties. Its excellent solvency for resins, polymers, oils, and cellulose (B213188) nitrate, combined with a moderate evaporation rate, makes it a preferred choice in many formulations. atamanchemicals.comconsolidated-chemical.com
Key industrial applications include:
Paints and Coatings: It is extensively used as a solvent in the production of lacquers, varnishes, and enamels, where it helps to achieve good leveling and resistance to blushing. atamanchemicals.comconsolidated-chemical.com Its controlled evaporation characteristics are crucial for ensuring high-quality and efficient coating applications. alliancechemical.com
Adhesives and Inks: The compound is a vital component in adhesive formulations and printing inks, promoting bond strength and ensuring rapid drying for high-speed printing processes. gjchemical.com
Pharmaceutical and Chemical Industries: In chemical synthesis, it serves as a reaction medium and an intermediate for various organic reactions. consolidated-chemical.comalliancechemical.comviclabs.co.uk The pharmaceutical sector utilizes it as an extraction and processing solvent. atamanchemicals.comconsolidated-chemical.com
Other Applications: n-Butyl acetate is also found in industrial cleaning agents, cosmetics, and as a synthetic fruit flavoring in the food industry. atamanchemicals.comgjchemical.com Its ability to dissolve oils and greases makes it effective for surface preparation and cleaning. gjchemical.com
The growing demand from the automotive, construction, and furniture industries continues to fuel its market significance. marketresearchfuture.com
Evolution of Production Technologies for n-Butyl Acetate
The manufacturing process for n-butyl acetate has undergone significant evolution, driven by the need to improve efficiency, reduce costs, and minimize environmental impact.
The traditional and most common method is the Fischer esterification of n-butanol with acetic acid. atamanchemicals.com This reversible reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. bohrium.com However, this conventional process is known to be both capital and energy-intensive. mdpi.com A major challenge is the separation of products, particularly due to the formation of an azeotropic mixture of n-butanol and water, which complicates purification via simple distillation. mdpi.com
To overcome the limitations of conventional methods, Reactive Distillation (RD) has been widely adopted. This process intensification technology combines the chemical reaction and distillation separation in a single unit. researchgate.net By continuously removing products as they are formed, the chemical equilibrium is shifted, leading to a higher conversion of reactants. researchgate.netacs.org Studies have demonstrated that RD processes can achieve very high reactant conversion (approaching 100%) and product purity. researchgate.netacs.org Further advancements on this technology include:
Pressure-Swing Reactive Distillation (RD-PS): This method has been proposed to address issues of low purity and high energy consumption. tandfonline.com
Reactive Distillation with Pressure Swing Thermal Coupling (RD-PSTC): Research indicates this novel process can offer significant savings in total annual cost, CO2 emissions, and energy consumption compared to RD-PS. tandfonline.com
The table below provides a comparative overview of different production technologies.
| Technology | Catalyst Type | Key Advantages | Key Disadvantages |
| Conventional Batch Esterification | Liquid Acid (e.g., Sulfuric Acid) | Simple setup | Energy-intensive, equilibrium limitations, difficult separation (azeotropes), catalyst is corrosive and hard to recycle. bohrium.commdpi.com |
| Reactive Distillation (RD) | Solid Acid (e.g., Amberlyst-15) | Overcomes equilibrium limitations, higher conversion, process intensification (reaction and separation in one unit). researchgate.netacs.org | Can still have high energy consumption depending on the design. tandfonline.com |
| Membrane Reactor (MR) | Solid Acid (e.g., Amberlyst-15) | High conversion (up to 92%), significant reduction in CO2 emissions compared to conventional process. mdpi.com | Separation of unreacted feedstock from the product can be difficult and require extensive distillation, potentially increasing costs compared to RD. mdpi.com |
Current Research Frontiers and Challenges in n-Butyl Acetate Synthesis
Current research is intensely focused on developing greener, more sustainable, and economically viable routes for n-butyl acetate synthesis. Key frontiers include the development of novel catalysts and bio-based production pathways.
Advanced Catalysis: A significant area of research is the replacement of corrosive and difficult-to-recycle liquid acid catalysts. bohrium.com Studies have explored various solid acid catalysts, including:
Ion-exchange resins like Amberlyst-15, which are used in reactive distillation setups. researchgate.net
Novel composite catalysts , such as phosphotungstic acid encapsulated in metal-organic frameworks (HPW@UiO-67). Research has shown such catalysts can exhibit high activity and good reusability, maintaining significant acetic acid conversion over multiple cycles. bohrium.com
Polymer-based catalysts like PTSA–POM have been used in continuous reactive distillation columns, showing a reduction in reboiler duty and total annual cost compared to other catalysts. acs.org
Bio-based Production: A major frontier is the shift from petrochemical feedstocks to renewable biomass. Research has demonstrated the potential for producing n-butyl acetate through metabolic engineering.
Scientists have successfully engineered strains of Clostridium beijerinckii to produce n-butyl acetate directly from glucose in a one-step fermentation process. nih.gov By introducing an alcohol acyltransferase gene from Saccharomyces cerevisiae, the microorganism can synthesize the ester in-vivo. nih.gov
This biological process, which combines substrate production and esterification in a single reactor, is more environmentally friendly than chemical methods. nih.gov Studies have reported producing 5.57 g/L of butyl acetate from glucose within 48 hours using this approach. nih.gov This sustainable route is also being explored for producing n-butyl acetate as a promising biofuel additive. acs.orgosti.govenergy.gov
Despite these advancements, several challenges persist:
Process Economics: The volatility of raw material prices for n-butanol and acetic acid can significantly impact the profitability of production. markwideresearch.com
Energy Consumption: While newer technologies are more efficient, energy remains a major cost factor, and optimizing processes to reduce consumption is a continuing goal. tandfonline.com
Catalyst Durability: The long-term stability and potential leaching of solid catalysts remain concerns for industrial-scale application. bohrium.com
Environmental Regulations: Stringent regulations on volatile organic compounds (VOCs) necessitate the development of eco-friendly production processes and bio-based alternatives. markwideresearch.com
The table below summarizes key research findings in advanced synthesis methods.
| Research Area | Key Finding | Reported Outcome | Source |
| Green Catalysis | A phosphotungstic acid/metal-organic framework composite (HPW@UiO-67) was used as a catalyst for esterification. | The catalyst was reusable, maintaining over 63.1% acetic acid conversion after four cycles. | bohrium.com |
| Process Intensification | A membrane reactor (MR) based process was modeled and compared to conventional and RD processes. | The MR process showed a potential 80% reduction in CO2 emissions compared to the conventional process. | mdpi.com |
| Metabolic Engineering | An alcohol acyltransferase gene (ATF1) was introduced into Clostridium beijerinckii. | Enabled direct production of 5.57 g/L of n-butyl acetate from glucose in 48 hours. | nih.gov |
| Advanced Process Design | A Reactive Distillation-Pressure Swing Thermal Coupling (RD-PSTC) process was simulated. | Showed potential to save 19.86% in total annual cost and 28.84% in energy consumption compared to a pressure-swing RD process. | tandfonline.com |
Properties
CAS No. |
51001-70-8 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
acetic acid;butan-1-ol |
InChI |
InChI=1S/C4H10O.C2H4O2/c1-2-3-4-5;1-2(3)4/h5H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
CUXSAAMWQXNZQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CC(=O)O |
Origin of Product |
United States |
Thermodynamic and Mechanistic Aspects of N Butyl Acetate Synthesis
Fundamental Reaction Pathways for n-Butyl Acetate (B1210297) Formation
N-butyl acetate can be synthesized through two primary chemical reactions: the direct esterification of n-butanol with acetic acid and transesterification processes.
CH₃COOH + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + H₂O
The mechanism of this acid-catalyzed reaction involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic. alfredstate.edu
Nucleophilic attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the protonated carbonyl carbon. alfredstate.edu
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final n-butyl acetate product and regenerate the acid catalyst. alfredstate.edu
This reaction is equilibrium-limited, meaning the conversion of reactants to products is restricted by the reverse reaction, the hydrolysis of the ester. acs.org To achieve high yields of n-butyl acetate, it is essential to shift the equilibrium towards the product side. This is often accomplished by removing water from the reaction mixture as it is formed, typically through techniques like reactive distillation. acs.orgacs.org
An alternative route to n-butyl acetate is through transesterification, which involves the reaction of an ester with an alcohol. For n-butyl acetate production, this commonly involves the reaction of methyl acetate with n-butanol. ntnu.noijiet.com This process is also catalyzed by an acid or a base. core.ac.uk The reaction is as follows:
CH₃COOCH₃ + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + CH₃OH
Transesterification is also a reversible, equilibrium-limited reaction. ijiet.comjst.go.jp The choice between esterification and transesterification depends on factors such as raw material availability and cost, as well as the desired purity of the final product. ijiet.com For instance, methyl acetate is a byproduct in the production of polyvinyl alcohol, making its use in transesterification an economically viable option. ijiet.com
Thermodynamic Analysis of n-Butyl Acetate Synthesis
A comprehensive thermodynamic analysis is essential for designing and optimizing the synthesis of n-butyl acetate, particularly when employing processes like reactive distillation. This analysis primarily involves understanding the phase equilibrium and modeling the non-ideal behavior of the reaction mixture.
The reaction mixture for n-butyl acetate synthesis, whether through esterification or transesterification, is a multi-component system that exhibits complex phase behavior, including the formation of azeotropes. irjet.net An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. The presence of azeotropes significantly impacts the separation and purification stages of the production process. mdpi.com
In the esterification of n-butanol and acetic acid, several binary and ternary azeotropes are formed. acs.org For instance, water forms azeotropes with n-butanol and n-butyl acetate. irjet.netmdpi.com The n-butanol-water-n-butyl acetate ternary azeotrope has a boiling point lower than any of the individual components, which can be leveraged in reactive distillation to remove water and drive the reaction forward. irjet.net
Similarly, in the transesterification of methyl acetate with n-butanol, azeotropes are formed between methanol and methyl acetate, and between n-butanol and n-butyl acetate. ntnu.noijiet.com The methanol-methyl acetate azeotrope is a low-boiling, maximum pressure azeotrope that is typically removed as the distillate in a reactive distillation column. ntnu.no
Table 1: Azeotropes in n-Butyl Acetate Synthesis Systems
| Components | Azeotrope Type | Boiling Point (°C) | Composition (mole fraction) |
|---|---|---|---|
| n-Butanol / Water | Minimum Boiling | 92.4 | n-Butanol: 0.24, Water: 0.76 |
| n-Butyl Acetate / Water | Minimum Boiling | 90.2 | n-Butyl Acetate: 0.35, Water: 0.65 |
| n-Butanol / n-Butyl Acetate | Maximum Boiling | 126.5 | n-Butanol: 0.81, n-Butyl Acetate: 0.19 |
| Methanol / Methyl Acetate | Minimum Boiling | 54.0 | Methanol: 0.35, Methyl Acetate: 0.65 |
| n-Butanol / n-Butyl Acetate / Water | Minimum Boiling | 89.4 | n-Butanol: 0.27, n-Butyl Acetate: 0.30, Water: 0.43 |
The liquid phase in the n-butyl acetate synthesis system exhibits significant non-ideality due to the presence of polar components like alcohols, carboxylic acids, and water, as well as the less polar ester. To accurately model the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of this system, activity coefficient models are employed. rsc.org The Universal Quasi-Chemical (UNIQUAC) model is a widely used activity coefficient model for such systems. acs.orgresearchgate.net
The UNIQUAC model calculates the activity coefficient of each component in the mixture based on two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for intermolecular forces. The model requires binary interaction parameters that are determined from experimental VLE and LLE data. acs.org These parameters are crucial for the accurate simulation and design of separation processes like distillation. researchgate.net
Table 2: UNIQUAC Interaction Parameters for the n-Butanol, Acetic Acid, n-Butyl Acetate, Water System
| Component 1 | Component 2 | aij (K) | aji (K) |
|---|---|---|---|
| n-Butanol | Acetic Acid | -198.40 | 162.28 |
| n-Butanol | n-Butyl Acetate | -11.41 | 125.13 |
| n-Butanol | Water | 1783.60 | -3842.10 |
| Acetic Acid | n-Butyl Acetate | -47.25 | -101.40 |
| Acetic Acid | Water | -22.10 | -136.20 |
| n-Butyl Acetate | Water | 3512.60 | -775.40 |
Data sourced from Steinigeweg and Gmehling (2002). acs.org
Advanced Catalysis in N Butyl Acetate Production
Heterogeneous Catalysis Development
The esterification of n-butanol with acetic acid to produce n-butyl acetate (B1210297) is a reversible reaction, and the development of effective heterogeneous catalysts is crucial for driving the reaction towards high yields of the desired product. Solid acid catalysts have emerged as a promising alternative to conventional liquid acids like sulfuric acid, mitigating issues of corrosion and waste disposal.
Solid Acid Catalysts for Esterification
A variety of solid acid materials have been investigated for their catalytic activity in n-butyl acetate synthesis. These materials possess acidic sites on their surface that facilitate the esterification reaction.
Strongly acidic ion-exchange resins, particularly sulfonated polystyrene-divinylbenzene copolymers like Amberlyst-15, are widely employed as catalysts in the production of n-butyl acetate. researchgate.netmdpi.com These resins function as effective solid acid catalysts, promoting high conversion rates under various process conditions. mdpi.comirjet.net Their catalytic performance has been demonstrated in conventional batch reactors, reactive distillation systems, and membrane reactors. mdpi.comirjet.net
In reactive distillation processes, Amberlyst-15 has been utilized within structured catalytic packing, enabling simultaneous reaction and separation of products, thereby overcoming equilibrium limitations and achieving high conversions of n-butanol, with reported purities of n-butyl acetate reaching up to 96.9%. researchgate.net The use of a membrane reactor with an Amberlyst-15 catalyst has also shown significant improvement in n-butanol conversion, reaching 92.0% compared to 69.8% in a conventional reactor. mdpi.com The activation energy for the esterification of acetic acid with n-butanol using Amberlyst-15 has been reported to be 28.45 kJ/mol. researchgate.net
Table 1: Performance of Amberlyst-15 in n-Butyl Acetate Synthesis
| Process Type | n-Butanol Conversion (%) | n-Butyl Acetate Purity (%) | Reference |
|---|---|---|---|
| Reactive Distillation | 98.5 | 96.9 | researchgate.net |
| Membrane Reactor | 92.0 | - | mdpi.com |
| Conventional Reactor | 69.8 | - | mdpi.com |
Zeolites, with their well-defined microporous structures and tunable acidity, are another important class of solid acid catalysts for n-butyl acetate synthesis. mdpi.com Various types of zeolites, including H-beta, H-Y, and H-ZSM-5, have demonstrated catalytic activity in this esterification reaction. mdpi.com The catalytic performance of zeolites is influenced by factors such as pore size, porous structure, and the strength and density of acid sites. mdpi.com
Modifications to zeolite structures, such as the creation of hierarchical (micro-meso) porous systems, can enhance their catalytic effectiveness by improving accessibility to active sites. mdpi.com For instance, a NaY zeolite molecular sieve-supported organophosphonic acid catalyst achieved a conversion of approximately 96.55% in the synthesis of n-butyl acetate from acetic acid and n-butanol. mdpi.com In another study using Hβ zeolite in a catalytic rectifying column, a mass fraction of 98.64% for n-butyl acetate was achieved in the column bottom with a total yield of 91.5%. researchgate.net The use of zeolite membranes can also enhance the conversion by selectively removing water from the reaction mixture. mdpi.com
Table 2: Performance of Zeolite-Based Catalysts in n-Butyl Acetate Synthesis
| Catalyst Type | Conversion/Yield | Product Purity/Fraction | Reference |
|---|---|---|---|
| NaY zeolite supported organophosphonic acid | ~96.55% conversion | - | mdpi.com |
| Hβ zeolite | 91.5% total yield | 98.64% mass fraction | researchgate.net |
Heteropolyacids (HPAs), known for their strong Brønsted acidity, are highly effective catalysts for esterification reactions. To overcome their solubility in polar reaction media and to facilitate catalyst recovery, HPAs are often supported on various materials with high surface areas. researchgate.netscientific.net
A notable example is silicotungstic acid supported on bentonite, which has demonstrated excellent catalytic activity for the synthesis of n-butyl acetate. researchgate.netscientific.net Optimal reaction conditions with this catalyst, including a 20 wt% loading of silicotungstic acid on bentonite, have resulted in an esterification yield of approximately 98.2%. researchgate.netscientific.net This catalyst also exhibits good reusability without a significant loss in activity. researchgate.netscientific.net Similarly, tungstophosphoric acid supported on zirconia has been shown to be an effective catalyst for esterification reactions, with its activity correlating well with its total acidity. ias.ac.in
Table 3: Performance of Supported Silicotungstic Acid on Bentonite
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Silicotungstic Acid Loading | 20 wt% | researchgate.netscientific.net |
| Catalyst Amount | 0.7 g | researchgate.netscientific.net |
| Mole Ratio (n-butanol:acetic acid) | 1:1.1 | researchgate.netscientific.net |
| Reaction Temperature | 98 °C | researchgate.netscientific.net |
| Reaction Time | 2 h | researchgate.netscientific.net |
| Esterification Yield | ~98.2% | researchgate.netscientific.net |
Metal oxides and mixed oxide systems also serve as solid acid catalysts for the esterification of n-butanol and acetic acid. Their catalytic activity is often related to the nature and strength of their surface acid sites.
For example, vanadium oxides supported on γ-alumina have been studied for n-butyl acetate synthesis. researchgate.net The conversion of acetic acid was found to increase with higher loadings of vanadium oxide, reaching 87.7% with a 10 wt% V₂O₅/Al₂O₃ catalyst after 210 minutes at 100°C. researchgate.net The reaction was completely selective towards n-butyl acetate. researchgate.net The catalytic activity was directly correlated with the total acidity of the material as measured by temperature-programmed desorption of ammonia (B1221849). researchgate.net Another novel solid acid catalyst, a spinel-style S₂O₈²⁻/ZnAl₂O₄, exhibited a catalytic activity of 91.7% under optimized reaction conditions.
Characterization Techniques for Solid Catalysts (e.g., Surface Acidity, Pore Structure, Thermal Stability)
A thorough characterization of solid catalysts is essential to understand their physicochemical properties and to correlate these properties with their catalytic performance. Several techniques are employed to investigate key attributes such as surface acidity, pore structure, and thermal stability.
Surface Acidity: The number, type (Brønsted or Lewis), and strength of acid sites on a catalyst's surface are critical for its activity in esterification. Temperature-programmed desorption of a basic probe molecule, such as ammonia (NH₃-TPD), is a common method to determine the total acidity and the distribution of acid site strengths. researchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FT-IR) of adsorbed probe molecules like pyridine (B92270) can distinguish between Brønsted and Lewis acid sites. deu.edu.tr Potentiometric titration is another method used to quantify the total acidity of a material. mdpi.com
Pore Structure: The surface area and porosity of a catalyst influence the accessibility of reactants to the active sites. Nitrogen adsorption-desorption isotherms, typically analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and Barrett-Joyner-Halenda (BJH) method for pore size distribution, are standard techniques for characterizing the pore structure. researchgate.net These measurements provide crucial information about the catalyst's surface area, pore volume, and average pore diameter.
Thermal Stability: The ability of a catalyst to maintain its structural and chemical integrity at reaction temperatures is vital for its long-term performance. Thermogravimetric analysis (TGA) is used to study the thermal stability of catalysts by monitoring changes in mass as a function of temperature. This can reveal information about decomposition, dehydration, and the stability of supported active species.
Other important characterization techniques include X-ray diffraction (XRD) to determine the crystalline structure and phase composition of the catalyst, and scanning electron microscopy (SEM) to visualize the morphology and particle size of the catalyst. ias.ac.inresearchgate.net
Catalyst Deactivation Mechanisms and Regeneration Strategies
A critical factor in the industrial viability of any catalyst is its stability and lifespan. Catalyst deactivation, the loss of catalytic activity over time, is a significant challenge in the continuous production of n-butyl acetate. For solid acid catalysts, such as ion-exchange resins or zeolites, deactivation can occur through several mechanisms. These include poisoning by impurities in the feedstock, physical blocking of active sites by polymeric byproducts, or the leaching of active components into the reaction medium.
In the context of reactive distillation for n-butyl acetate synthesis, catalyst deactivation is often managed preemptively during the design phase by using an excess of the catalyst. irjet.net While effective to a degree, this does not eliminate the eventual need for replacement. The development of online catalyst removal and regeneration systems is highly desirable but has not yet been commercialized for these applications. irjet.net Solid acid catalysts, in particular, can be susceptible to rapid deactivation, which limits their industrial application. researchgate.net
Regeneration strategies are specific to the catalyst and the deactivation mechanism. For instance, catalysts deactivated by carbonaceous deposits (coking) can sometimes be regenerated by controlled oxidation to burn off the deposits. For catalysts that have lost active sites through leaching, regeneration is often not feasible, necessitating complete replacement. The stability of a catalyst is therefore a key performance indicator; some advanced catalysts, like certain heteropoly acids and functionalized ionic liquids, exhibit high stability, showing only a minor decrease in activity after multiple reuse cycles. researchgate.netderpharmachemica.com
Homogeneous Catalysis Approaches
Homogeneous catalysts exist in the same phase as the reactants, typically the liquid phase for n-butyl acetate synthesis. This offers excellent contact between the catalyst and reactants, often leading to high reaction rates.
The conventional and long-standing method for producing n-butyl acetate relies on strong inorganic mineral acids as catalysts. youtube.com Concentrated sulfuric acid (H₂SO₄) is the most common choice, with others like hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA) also being used. mdpi.comsci-hub.se These catalysts are effective in protonating the carbonyl oxygen of acetic acid, thereby activating it for nucleophilic attack by n-butanol.
Despite their efficacy and low cost, these traditional catalysts present significant drawbacks that have driven the search for alternatives. derpharmachemica.com
Corrosion: Strong mineral acids are highly corrosive, requiring expensive, corrosion-resistant materials for reactor construction and maintenance. derpharmachemica.comsci-hub.se
Environmental Pollution: The process generates acidic waste streams that require neutralization before discharge, contributing to environmental pollution. derpharmachemica.comgoogle.com
Separation Difficulties: As homogeneous catalysts, they remain in the product mixture, necessitating complex and energy-intensive separation and purification steps. mdpi.comsci-hub.se
Byproduct Formation: The strong oxidizing nature of acids like H₂SO₄ can lead to side reactions, such as the dehydration of n-butanol to form ethers, which reduces the selectivity and yield of the desired n-butyl acetate product. sci-hub.segoogle.com
Non-Reusability: These catalysts are typically not recovered or reused, leading to significant waste generation. mdpi.com
These limitations have made the development of greener, recyclable, and less corrosive catalysts a major focus in chemical process research. sci-hub.se
An interesting aspect of the esterification of n-butanol and acetic acid is the ability of acetic acid to act as a catalyst for its own reaction. ijert.org This phenomenon, known as self-catalysis or auto-catalysis, occurs because acetic acid can provide the protons necessary to activate the carbonyl group, similar to how a stronger acid catalyst functions.
While the catalytic activity of acetic acid is much lower than that of strong mineral acids, its contribution can be significant, particularly at higher temperatures and concentrations. ijert.org Kinetic models for n-butyl acetate synthesis have been developed that explicitly include a term to account for the self-catalysis by acetic acid (HAc). acs.orgacs.org These modified models show a high degree of accuracy in predicting reaction rates, underscoring the importance of this effect. acs.orgacs.org In some experimental setups, the contribution of self-catalysis has been considered negligible compared to the primary catalyst, but its existence is a recognized feature of the reaction kinetics. ijert.org
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as a promising class of catalysts for n-butyl acetate synthesis, offering a unique combination of properties that overcome many of the limitations of traditional catalysts. ILs are salts with melting points below 100°C, composed of organic cations and either organic or inorganic anions. Their key advantages include negligible vapor pressure, high thermal stability, and tunable chemical and physical properties.
A significant advantage of ionic liquids is the ability to design "task-specific ionic liquids" (TSILs) by incorporating functional groups into the cation or anion to impart specific catalytic properties. tandfonline.com For esterification, Brønsted acidic ILs are designed to act as proton donors. This is commonly achieved by tethering a sulfonic acid (-SO₃H) group to the organic cation or by using an anion that can provide a proton, such as the hydrogen sulfate (B86663) ([HSO₄]⁻) anion. mdpi.com
The synthesis of these catalysts often involves a multi-step process. For example, the preparation of N-methyl pyrrolidonium hydrosulfate ([Hnmp]HSO₄) can be achieved by reacting 1-methyl-2-pyrrolidone with concentrated sulfuric acid under controlled temperature conditions. wikimedia.org Similarly, 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO₃-BMIM][HSO₄]) is an imidazolium-based IL functionalized with a sulfonic acid group, designed to have multiple acidic sites for enhanced catalytic activity. acs.org The synthesis strategy allows for the creation of catalysts with tailored acidity, solubility, and performance characteristics for specific reactions like n-butyl acetate production. mdpi.com
Task-specific ionic liquids have demonstrated excellent performance in catalyzing the synthesis of n-butyl acetate, often surpassing traditional and other alternative catalysts. Their performance is evaluated based on factors such as reactant conversion, product yield, selectivity, and catalyst reusability.
For instance, the ionic liquid [HSO₃-BMIM][HSO₄] showed a high acetic acid conversion of 75%, which was superior to that of commercial ILs and resins. acs.orgacs.org In another study, using N-methyl pyrrolidonium hydrosulfate ([Hnmp]HSO₄) as the catalyst in a continuous catalytic distillation process achieved an n-butyl acetate mass fraction of 92.49% under optimized conditions. scientific.net The catalytic efficiency of [Hnmp]HSO₄ was found to be close to that of conventional sulfuric acid. wikimedia.org
A key advantage of these ILs is their reusability. One sulfonic acid functionalized ionic liquid was recycled seven times, with the catalytic activity remaining above 94%, demonstrating remarkable stability. researchgate.net This combination of high activity, selectivity, and recyclability makes ionic liquids a highly attractive green alternative for the industrial production of n-butyl acetate.
Table 1: Performance of Select Ionic Liquid Catalysts in n-Butyl Acetate Synthesis
| Ionic Liquid Catalyst | Key Performance Metric | Conditions / Notes | Reference |
|---|---|---|---|
| [HSO₃-BMIM][HSO₄] | 75% acid conversion | Higher conversion than commercial ILs and resins. | acs.orgacs.org |
| [Hnmp]HSO₄ | 92.49% mass fraction of n-butyl acetate | Optimized continuous catalytic distillation process. | scientific.net |
| Sulfonic acid functionalized morpholinium IL | 96.44% yield | Recyclable for 7 cycles with >94% activity. | researchgate.net |
Recovery and Reusability of Ionic Liquid Catalysts
A significant advantage of using ionic liquids (ILs) as catalysts in the esterification of n-butanol and acetic acid is their potential for recovery and reuse, which is critical for economic and environmental viability. Due to their negligible vapor pressure, ILs are not lost through evaporation and can be separated from the product mixture through various techniques. chalmers.se
One common method for separation is distillation, where the more volatile n-butyl acetate, water, and unreacted n-butanol are removed, leaving the ionic liquid catalyst behind in the reactor. chalmers.se Another effective technique is organic solvent nanofiltration, which can separate the product from both the catalyst and the ionic liquid. rsc.org Polystyrene-supported acidic ionic liquids have also been developed, which simplifies recovery as the catalyst is in a solid phase. dntb.gov.ua
Biocatalysis for Sustainable n-Butyl Acetate Synthesis
Biocatalysis has emerged as a promising and environmentally friendly alternative to traditional chemical methods for n-butyl acetate synthesis. nih.gov This approach utilizes enzymes, typically lipases, to catalyze the esterification or transesterification reactions under milder and more selective conditions. usm.my
Lipase-Mediated Esterification and Transesterification
Lipases (E.C. 3.1.1.3) are highly efficient biocatalysts for synthesizing flavor esters like n-butyl acetate. researchgate.net They can catalyze the direct esterification of n-butanol with acetic acid or the transesterification of an existing ester (like ethyl acetate) with n-butanol. core.ac.uk These enzymatic reactions offer several advantages over chemical catalysis, including high specificity, which reduces the formation of by-products, and operation under ambient temperature and pressure, leading to energy savings. irjet.net The reactions often follow a Ping-Pong Bi-Bi kinetic mechanism. researchgate.net
Screening and Engineering of Lipases (e.g., CALB, CS-2 lipase)
The choice of lipase (B570770) is crucial for achieving high conversion rates. Extensive screening of lipases from various microbial sources is a common starting point. Among the most widely used and effective lipases for this synthesis is Candida antarctica lipase B (CALB). mdpi.com CALB is known for its high activity and stability, making it a benchmark in biocatalytic ester synthesis. inrs.ca
Another notable enzyme is the recombinant CS-2 lipase, which has been shown to be highly effective, particularly when immobilized. researchgate.netinteresjournals.org Research has demonstrated that immobilized CS-2 lipase can achieve a conversion rate of up to 98.2% in the synthesis of n-butyl acetate in n-heptane. researchgate.netinteresjournals.org
Beyond screening naturally occurring enzymes, protein engineering techniques are employed to enhance lipase performance. A computationally-guided, semi-rational protein design approach has been used to improve the enzymatic selectivity and catalytic efficiency of CALB. inrs.ca By identifying and mutagenizing key amino acid residues in the active site, researchers can create enzyme variants with significantly increased synthetic activity compared to the wild-type enzyme. inrs.canih.gov
Strategies for Enzyme Immobilization and Stabilization
To enhance their operational stability and facilitate recovery and reuse, lipases are often immobilized on solid supports. ekb.eg Immobilization prevents the enzyme from dissolving in the reaction medium and often improves its resistance to temperature and organic solvents. ekb.egcreative-enzymes.com Common immobilization techniques include:
Adsorption: This simple method involves the physical binding of enzymes to a support material through weak forces like van der Waals or hydrophobic interactions. ekb.ege-asct.org Kieselguhr (Celite-545) has been used as a support for immobilizing recombinant CS-2 lipase. researchgate.net
Covalent Binding: This technique forms strong, stable covalent bonds between the enzyme and the support matrix, minimizing enzyme leakage. e-asct.org
Entrapment/Encapsulation: The enzyme is physically confined within the porous network of a polymer or gel matrix, such as silica (B1680970) gel or alginate. e-asct.orgresearchgate.net This method protects the enzyme from the bulk reaction environment. researchgate.net
Cross-Linking: Enzyme molecules are cross-linked with each other using a bifunctional reagent to form insoluble aggregates. ekb.eg Cross-Linked Enzyme Aggregates (CLEAs) are a popular carrier-free immobilization method that has been successfully used for lipases in n-butyl acetate synthesis. irjet.nete-asct.org
These strategies not only make the biocatalyst reusable over multiple cycles but also can enhance its catalytic activity. For example, the conversion yield for n-butyl acetate synthesis increased from 3% with free Rhizopus oryzae lipase to 25% when the lipase was immobilized. nih.gov Immobilized lipases have been shown to be reusable for three to five cycles while retaining a significant portion of their initial activity. researchgate.netirjet.netnih.gov
Optimization of Biocatalytic Reaction Parameters (e.g., Water Activity, Temperature, Substrate Molar Ratio)
Maximizing the yield of n-butyl acetate in biocatalytic systems requires careful optimization of several reaction parameters. mdpi.com
Water Activity (aw): Water is a product of esterification, and its presence can shift the reaction equilibrium, limiting ester yield. However, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. beilstein-institut.de The optimal water activity is often very low; for instance, in the synthesis using CS-2 lipase, an optimal aw of 0.02 was identified. researchgate.netinteresjournals.org Water can be removed from the reaction mixture using methods like adding molecular sieves, which has been shown to increase conversion to as high as 98.2%. interesjournals.org
Temperature: Enzyme activity is highly dependent on temperature. For n-butyl acetate synthesis, optimal temperatures typically range from 37°C to 55°C. researchgate.netirjet.netnih.gov For example, a maximum conversion of 80% was achieved at 37°C using immobilized Aspergillus oryzae lipase, while the optimal temperature for immobilized CS-2 lipase was found to be 55°C. researchgate.netirjet.net
Substrate Molar Ratio: The ratio of n-butanol to acetic acid affects the reaction equilibrium and can influence enzyme inhibition. While a 1:1 molar ratio is stoichiometric, an excess of one substrate (often the alcohol) is used to drive the reaction towards product formation. nih.gov However, high concentrations of either the acid or alcohol can inhibit the lipase. Optimal ratios are determined experimentally; for instance, a 2:1 molar ratio of n-butanol to acetic acid was found to be optimal for the CS-2 lipase-catalyzed reaction. researchgate.netinteresjournals.org
The table below summarizes optimized parameters from various studies.
| Lipase Source | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Alcohol:Acid) | Solvent | Max. Conversion (%) |
|---|---|---|---|---|
| Immobilized Rhizopus oryzae | 37 | 1:1 | Solvent-free | 60 |
| Immobilized Aspergillus oryzae (CLEAs) | 37 | 0.5:1 | Solvent-free | 80 |
| Immobilized recombinant CS-2 lipase | 55 | 2:1 | n-Heptane | 98.2 |
Development of Bioreactor Systems for n-Butyl Acetate Production
For large-scale production, batch reactors are often inefficient. Continuous bioreactor systems, such as packed-bed reactors (PBRs) and membrane reactors, offer significant advantages. mdpi.commdpi.com In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This setup allows for easy separation of the product from the biocatalyst and can be operated for extended periods. mdpi.com
Membrane reactors combine the reaction and separation steps into a single unit. mdpi.com These systems can enhance conversion by continuously removing one of the products (e.g., water), thereby shifting the reaction equilibrium towards n-butyl acetate formation. mdpi.com The development of robust bioreactor systems is essential for making the biocatalytic synthesis of n-butyl acetate an industrially viable and sustainable process. creative-enzymes.com
Reaction Kinetics and Process Modeling for N Butyl Acetate Synthesis
Intrinsic Reaction Kinetics Investigations
Intrinsic reaction kinetics describe the fundamental chemical transformation rates in the absence of mass and heat transfer limitations. For the synthesis of n-butyl acetate (B1210297), this involves developing kinetic models that accurately represent the reaction mechanism at the catalyst's active sites and experimentally determining the parameters of these models.
Several kinetic models have been employed to describe the esterification of acetic acid with n-butanol, particularly when catalyzed by solid catalysts like ion-exchange resins. The choice of model depends on the assumptions made about the reaction mechanism and the adsorption of reactants and products on the catalyst surface.
Pseudohomogeneous (PH) Model: This is one of the more straightforward models applied to this reaction. ijert.orgresearchgate.net It assumes the reaction mixture is a single phase, and the reaction rate is proportional to the concentrations of the reactants in the bulk liquid phase. ijert.org This model is often considered sufficient when there are small to medium amounts of water in the system. researchgate.net The kinetics of liquid-phase reactions catalyzed by ion-exchange resins are commonly modeled using the Pseudohomogeneous (PH) model in the absence of intra-particle diffusion limitations. ijert.org For n-butyl acetate synthesis, it has been shown that a pseudohomogeneous model is adequate for small amounts of water in the reactor. ijert.org This model can be expressed as a second-order reversible reaction. ijert.org
Eley-Rideal (ER) Model: The Eley-Rideal model assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase. Activity-based kinetic models, including the Eley-Rideal (ER) model, have been developed to describe the liquid-phase esterification of acetic acid with n-butanol. researchgate.net
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model is more complex and assumes that both reactants adsorb onto the catalyst surface before the surface reaction occurs, which is often the rate-determining step. researchgate.net The LHHW model is frequently used to process experimental data for the synthesis of n-butyl acetate over cation-exchange resin catalysts. researchgate.net In some studies, the LHHW kinetic model, along with an equilibrium stage model for separation, has been employed to study the reactive distillation process for synthesizing n-butyl acetate. researchgate.netresearchgate.net
The selection among these models is typically based on fitting experimental data and determining which model provides the best correlation. For the esterification of acetic acid with n-butanol, various studies have found good agreement with different models depending on the specific reaction conditions and catalyst used. researchgate.netscielo.org.co
The experimental determination of kinetic parameters is essential for validating the developed kinetic models. These parameters, including rate constants and activation energies, are typically determined by conducting experiments in a batch reactor under various conditions.
The activation energy is a critical parameter that describes the sensitivity of the reaction rate to temperature. For the synthesis of n-butyl acetate, activation energies for both the forward (esterification) and backward (hydrolysis) reactions have been determined.
| Reaction Direction | Catalyst | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| Forward (Esterification) | Amberlyst-15 | 45.59 | irjet.net |
| Backward (Hydrolysis) | Amberlyst-15 | 23.39 | irjet.net |
| Forward (Esterification) | Dowex 50 | 39.975 | scispace.com |
| Forward (Esterification) | A-36 Cation-Exchange Resin | 52.83 | researchgate.net |
| Backward (Hydrolysis) | A-36 Cation-Exchange Resin | 39.29 | researchgate.net |
Influence of Reaction Parameters on Conversion and Selectivity
The conversion of reactants and the selectivity towards n-butyl acetate are significantly influenced by various reaction parameters. Optimizing these parameters is key to achieving high process efficiency.
The rate of the esterification reaction is highly sensitive to temperature. Generally, an increase in temperature leads to an increase in the reaction rate and, consequently, the conversion of reactants. ijert.org This is because higher temperatures provide the necessary activation energy for the reaction to proceed faster. scispace.com However, since the esterification of n-butanol is an exothermic reaction, increasing the temperature can adversely affect the equilibrium conversion. mdpi.com
Studies have been conducted over various temperature ranges, such as 343 K to 363 K, to quantify this effect. ijert.org In one study, experiments at 343 K, 353 K, and 363 K showed a clear increase in the conversion of n-butanol with increasing temperature. ijert.org
| Temperature (K) | n-Butanol Conversion (%) |
|---|---|
| 343 | ~35 |
| 353 | ~45 |
| 363 | ~50 |
Data derived from graphical representations in Suryawanshi et al. ijert.org
The molar ratio of n-butanol to acetic acid is a crucial parameter that affects the equilibrium of the reaction. According to Le Chatelier's principle, using an excess of one of the reactants can shift the equilibrium towards the products, thereby increasing the conversion of the limiting reactant. ijert.org Increasing the initial molar ratio of n-butanol to acetic acid has been shown to increase the equilibrium conversion of n-butanol. scispace.com
Experiments conducted with different molar ratios, such as 1:1, 1:2, 1:3, and 2:1 (n-butanol to acetic acid), have demonstrated that both the reaction rate and the equilibrium conversion increase with an increasing mole ratio of the alcohol to the acid. ijert.org
| Molar Ratio (n-Butanol:Acetic Acid) | Equilibrium Conversion of n-Butanol (%) |
|---|---|
| 1:1 | ~48 |
| 1:2 | ~50 |
| 1:3 | ~52 |
| 2:1 | ~30 |
Data derived from graphical representations in Suryawanshi et al. ijert.org
The amount of catalyst used, or catalyst loading, directly impacts the reaction rate. An increase in catalyst loading generally leads to a higher reaction rate and fractional conversion because more active sites are available for the reaction. ijert.org This direct proportionality between catalyst loading and reaction rate is observed when mass transfer resistances are negligible, indicating that the reaction is controlled by the intrinsic kinetics. ijert.org
However, beyond a certain point, further increases in catalyst loading may not significantly enhance the rate of reaction, as mass transfer limitations may become more prominent. ijert.org Experiments with varying catalyst loadings (e.g., 5 gm, 10 gm, 20 gm) have shown a corresponding increase in the conversion of n-butanol. ijert.org
| Catalyst Loading (gm) | n-Butanol Conversion (%) |
|---|---|
| 5 | ~50 |
| 10 | ~58 |
| 20 | ~65 |
Data derived from graphical representations in Suryawanshi et al. ijert.org
Mass Transfer Limitations in Heterogeneously Catalyzed Systems
External mass transfer limitations involve the transport of reactants (n-butanol and acetic acid) from the bulk liquid phase to the external surface of the catalyst particle. uu.nl If this transport is slow relative to the intrinsic reaction rate, a concentration gradient forms around the catalyst, and the observed reaction rate becomes dependent on factors like agitation speed. aidic.ituu.nl To verify that a reaction is not limited by external mass transfer, studies are often conducted by varying the agitation rate; the reaction is considered free of such limitations when an increase in agitation speed no longer increases the reaction rate. aidic.it
The interplay between reaction rate and diffusion can be complex. For instance, in some liquid-phase reactions, a transition from a reaction-limited regime to a diffusion-limited regime can be observed as temperature increases, indicated by a significant drop in the apparent activation energy.
Reactor Design and Process Simulation
Development of Comprehensive Process Models (e.g., using Aspen Plus)
The design and optimization of n-butyl acetate production processes are heavily reliant on the development of comprehensive process models using simulation software like Aspen Plus and CHEMCAD. mdpi.comijiet.com These powerful tools enable engineers to model, simulate, and analyze the complex interplay of reaction kinetics and separation thermodynamics inherent in the esterification process. mdpi.comarpnjournals.com
A crucial step in developing a reliable model is the selection of an appropriate thermodynamic property method to accurately predict the vapor-liquid-liquid equilibrium (VLLE) of the non-ideal mixture of n-butanol, acetic acid, n-butyl acetate, and water. mdpi.com Due to its accuracy in representing such systems, the Non-Random Two-Liquid (NRTL) model is frequently selected. mdpi.comunirioja.es The UNIQUAC model is also utilized for this purpose. researchgate.net
These simulations are used to design and optimize entire process flowsheets, from sizing reactors and distillation columns to evaluating the economic feasibility of different configurations. researchgate.netijert.org For instance, models can compare the performance of a conventional process (reactor followed by separation units) with integrated systems like reactive distillation. researchgate.net The optimization tools within simulators like Aspen Plus can be used to determine the ideal operating parameters to achieve specific production goals. arpnjournals.comresearchgate.net The results from these simulations have been shown to agree well with experimental data, validating their use for process design and analysis. researchgate.net
Simulation of Reactive Distillation Columns and Membrane Reactors
Process intensification techniques, particularly reactive distillation (RD) and membrane reactors (MR), are widely simulated to overcome the equilibrium limitations of n-butyl acetate synthesis and improve process efficiency.
Reactive Distillation (RD): In an RD column, the reaction and separation occur simultaneously within a single unit. As n-butyl acetate and water are formed, they are continuously separated from the reactants, which drives the reaction towards completion. Simulations using Aspen Plus are employed to design the optimal RD column configuration. researchgate.net Key parameters investigated through simulation include the number of theoretical stages in the rectifying, reactive, and stripping sections, the feed locations for reactants, and the reflux ratio. nih.govresearchgate.net For example, one simulation study determined an optimal configuration with 5 rectifying stages, 8 reaction stages, and 13 stripping stages, which achieved n-butanol conversion and n-butyl acetate purity of over 96%. researchgate.net Such simulations allow for achieving high product purity (over 99%) in the bottom stream while minimizing unreacted components. mdpi.com
Membrane Reactors (MR): Membrane reactors offer another advanced option by integrating a catalytic reaction with the selective removal of a product through a membrane. mdpi.com For n-butyl acetate synthesis, a hydrophilic membrane can be used to continuously remove water, shifting the reaction equilibrium to favor higher conversion of n-butanol. researchgate.net Process models for MR systems have been developed and validated against experimental data, showing good agreement. mdpi.com Simulations in Aspen Plus for a plant with an annual capacity of 92,500 metric tons show that an MR-based process can achieve an n-butanol conversion of 92.0%, significantly higher than the 69.8% for a conventional reactor. mdpi.com Pervaporation-assisted esterification, where water is removed by a pervaporation membrane, has demonstrated n-butanol conversion rates over 95%. researchgate.net
Multi-Objective Optimization of Reactor Performance and Process Economics
The design of an industrial process for n-butyl acetate production involves balancing multiple, often competing, objectives. Multi-objective optimization aims to find the best compromise between factors like reactor performance (e.g., conversion, purity) and process economics (e.g., capital and operating costs). mdpi.comacs.org Process simulators are critical tools for performing this optimization. arpnjournals.com
The primary objectives typically include maximizing product purity and reactant conversion while minimizing the Total Annual Cost (TAC), which encompasses both capital investment and energy consumption. unirioja.esijert.org For example, while a membrane reactor (MR) process can achieve high conversion, the separation of unreacted n-butanol from n-butyl acetate can be difficult, requiring a distillation column with a large number of stages, which increases both capital and operating costs compared to a reactive distillation (RD) process. mdpi.com
Economic analyses performed using simulation software compare different process configurations to identify the most economically viable option. mdpi.comunirioja.es Key economic indicators such as payback period and return on investment (ROI) are calculated. mdpi.com Optimization studies also focus on specific design variables, such as reactor temperature, catalyst loading, and recycle stream compositions, to find the most economically optimal design. acs.org
The table below presents a comparison of different process technologies for n-butyl acetate production, highlighting the trade-offs between performance and economic factors as determined by process simulation.
| Process Technology | n-Butanol Conversion (%) | Product Purity (%) | Key Economic Indicator | Source |
|---|---|---|---|---|
| Conventional Reactor | 69.8 | - | High Capital and Energy Cost | mdpi.com |
| Reactive Distillation (RD) | >98 | >99 | Lower Capital Investment than Conventional | mdpi.com |
| Membrane Reactor (MR) | 92.0 | - | Payback Period: 2.7 years; ROI: 23.1% | mdpi.com |
| RD (Enzymatic) | 93.6 | - | Higher conversion than batch reaction (60%) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Side Reaction Characterization and Byproduct Mitigation
Formation of Dibutylether and Other Impurities
During the esterification of n-butanol with acetic acid, the formation of byproducts can reduce the yield and purity of the desired n-butyl acetate. The most significant side reaction is the dehydration of n-butanol to form di-n-butyl ether. irjet.net
The formation of di-n-butyl ether is particularly favored when there is an excess of n-butanol in the feed. irjet.net Studies conducted in a continuous reactive distillation column showed that a feed composition with a 1:1.3 mole ratio of acetic acid to n-butanol resulted in significant ether formation (1 mole% in the bottoms). irjet.net This occurs because the reaction zone has a high concentration of n-butanol and water, with a relatively low concentration of acetic acid. irjet.net
Mitigation Strategies: The primary strategy to suppress the formation of di-n-butyl ether is to adjust the molar ratio of the reactants in the feed. irjet.net By changing the feed composition to a higher mole ratio of acid to alcohol (e.g., 1:1.07), a drastic reduction in ether formation is observed. irjet.net This adjustment increases the concentration of acetic acid in the reaction zone, disfavoring the competing etherification reaction. irjet.net
The choice of catalyst can also influence the formation of byproducts. The use of strong mineral acids like sulfuric acid can lead to a series of side reactions due to its strong oxidizing and dehydrating properties. researchgate.net Alternative catalysts, such as p-toluenesulfonic acid, can provide high yields at lower temperatures, avoiding the formation of high-boiling byproducts associated with sulfuric acid. sciepub.com
Strategies for Enhancing n-Butyl Acetate Selectivity
The synthesis of n-butyl acetate from n-butanol and acetic acid is a reversible esterification reaction. Consequently, achieving high selectivity and yield is contingent on shifting the reaction equilibrium towards the product side. Various strategies have been developed and optimized to enhance selectivity, primarily by overcoming equilibrium limitations and minimizing side reactions. These strategies range from the integration of reaction and separation processes to the fine-tuning of catalytic systems and reaction parameters.
Process Intensification Technologies
Process intensification, which combines multiple unit operations into a single apparatus, offers significant advantages for enhancing n-butyl acetate selectivity. Technologies like reactive distillation and membrane reactors are particularly effective.
Reactive Distillation (RD): This is a prominent strategy that integrates chemical reaction and distillation in a single column irjet.net. By continuously removing the products, particularly water, from the reaction zone, the equilibrium is shifted towards the formation of n-butyl acetate, allowing for conversions approaching 100% irjet.netacs.org. This simultaneous synthesis and separation overcomes the limitations of conventional reactor systems irjet.net. The use of RD can lead to improved selectivity, increased conversion, better heat control, and effective utilization of reaction heat irjet.net. Studies have demonstrated that RD processes can achieve high product purity and conversion, significantly reducing the need for complex downstream separation steps irjet.netacs.org. For instance, a continuous catalytic distillation system realized approximately 100% conversion with selectivity around 99% acs.org. Different configurations, such as combining conventional reactive distillation with pressure swing thermal coupling (RD-PSTC), have been proposed to further improve purity and reduce energy consumption tandfonline.com.
Membrane Reactors (MR): Similar to reactive distillation, membrane reactors combine the reaction and separation steps in one unit to boost reaction yield mdpi.com. A selective membrane is used to remove water as it is formed, which pushes the thermodynamic equilibrium toward the product side, enabling higher conversion rates mdpi.com. The ultimate conversion of n-butanol in a membrane reactor using an Amberlyst-15 catalyst can reach 92.0%, a significant increase compared to the 69.8% achieved in a conventional reactor mdpi.comdntb.gov.uaresearchgate.net.
| Technology | Key Feature | Achieved n-Butanol Conversion (%) | Reference |
|---|---|---|---|
| Conventional Reactor | Reaction is limited by thermodynamic equilibrium. | ~70% | mdpi.comdntb.gov.ua |
| Reactive Distillation (RD) | Simultaneous reaction and separation of products. | >98% | mdpi.com |
| Membrane Reactor (MR) | Reaction combined with selective membrane-based water removal. | 92.0% | mdpi.comdntb.gov.uaresearchgate.net |
| RD with Lipase (B570770) Catalyst | Transesterification using an immobilized enzyme catalyst. | 93.6% | nih.gov |
Optimization of Reaction Conditions
Careful control of reaction parameters is a critical strategy for maximizing the selectivity towards n-butyl acetate.
Molar Ratio of Reactants: The ratio of n-butanol to acetic acid significantly influences the reaction kinetics and equilibrium conversion ijert.org. An excess of one reactant can be used to increase the conversion of the other, in accordance with Le Chatelier's principle ijert.org. Studies show that increasing the acetic acid to n-butanol feed ratio leads to a higher conversion of n-butanol mdpi.com. However, an excessive ratio can complicate the purification process downstream mdpi.com. Adjusting the mole ratios can also be a tool to suppress the formation of side products, such as ethers, which can form in reactive distillation columns irjet.net.
Temperature: The reaction rate and conversion are sensitive to changes in temperature ijert.org. As the temperature increases, the rate of reaction for the esterification of acetic acid with n-butanol generally increases ijert.orgrsc.org. Kinetic studies performed in a batch reactor between 353.15 K and 383.15 K confirm the influence of temperature on the reaction rate ijert.org. Finding the optimal temperature is essential to balance reaction kinetics with potential side reactions and energy costs.
Catalyst Loading: The amount of catalyst used directly affects the reaction rate. An increase in catalyst loading generally leads to higher conversion of the reactants ijert.org. In studies using Amberlyst-15, increasing the catalyst amount enhanced the rate of reaction ijert.org. However, at very high loadings, side reactions may become more favorable, and the rate of mass transfer can become a limiting factor, leading to diminishing returns on the rate increase irjet.netijert.org.
| Molar Ratio (Acetic Acid:n-Butanol) | Resulting n-Butanol Conversion | Reference |
|---|---|---|
| 1:1 | Baseline conversion | mdpi.com |
| Increased Acetic Acid Ratio | Increased n-butanol conversion | mdpi.com |
| 1:1.07 (Acid:Alcohol) | Drastic reduction in ether formation | irjet.net |
Catalyst Selection
The choice of catalyst is fundamental to the synthesis process, influencing both the reaction rate and selectivity. While conventional industrial processes often use mineral acids like sulfuric acid, research has focused on heterogeneous catalysts and novel catalytic systems to improve environmental performance and ease of separation rsc.org.
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are widely studied and used irjet.netijert.org. They offer advantages over homogeneous catalysts by being non-corrosive, easily separable from the product mixture, and reusable. Other investigated heterogeneous catalysts include poly(o-methylene p-toluene sulfonic acid) (PTSA–POM), which has been shown to reduce reboiler duty and total annual cost compared to Amberlyst-15 in a reactive distillation setup researchgate.net.
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase, have been successfully used as catalysts for n-butyl acetate synthesis, particularly in reactive distillation columns via transesterification nih.gov. This biocatalytic approach offers high selectivity under mild conditions.
Ionic Liquids (ILs): Brønsted acidic ionic liquids have been employed as effective catalysts for the esterification of n-butanol with acetic acid rsc.org. A key advantage is that upon cooling, the n-butyl acetate product can phase-separate from the ionic liquid, simplifying downstream processing and allowing for the direct recycling of the catalyst rsc.org.
| Catalyst | Process Type | Key Finding | Reference |
|---|---|---|---|
| Amberlyst-15 | Reactive Distillation / Membrane Reactor | Effective solid acid catalyst, widely used as a benchmark. | irjet.netijert.org |
| PTSA–POM | Continuous Reactive Distillation | Reduced total annual cost by 30.51% compared to Amberlyst-15. | researchgate.net |
| Immobilized Lipase | Reactive Distillation (Transesterification) | Achieved up to 93.6% conversion of n-butanol. | nih.gov |
| Brønsted Acidic Ionic Liquids | Batch Reactor | High catalytic activity and simple product-catalyst separation. | rsc.org |
Process Intensification and Hybrid Systems for N Butyl Acetate Production
Reactive Distillation Technology
Reactive distillation (RD) is a prominent process intensification technique that integrates chemical reaction and distillation within a single column. irjet.net This synergy offers significant advantages for n-butyl acetate (B1210297) synthesis, including increased conversion, improved selectivity, effective heat control, and the potential to bypass azeotropic limitations. irjet.netyoutube.com By continuously removing products (n-butyl acetate and water) from the reaction zone, the chemical equilibrium is shifted, driving the reaction toward completion. chempap.org The pure n-butyl acetate, being the least volatile component, is collected as the bottom product, while the overhead distillate can be managed to remove water. irjet.net
The effective design and operation of a catalytic reactive distillation system are crucial for maximizing the production of n-butyl acetate. Key parameters include the column configuration, catalyst selection, feed strategy, and operating conditions. A common design involves a column with distinct zones: a rectifying section, a central reactive section containing the catalyst, and a stripping section. youtube.comchempap.org
Research has shown that a column with 34 theoretical stages can be effective, with the reactive zone spanning from stage 5 to 24. mdpi.com In such a configuration, acetic acid and n-butanol are often fed separately to different stages within the reactive zone to maintain an optimal reactant profile. youtube.commdpi.com For instance, acetic acid might be introduced at stage 5 and n-butanol at stage 9. mdpi.com The use of solid acid catalysts, such as the ion-exchange resin Amberlyst-15 embedded in structured packing like Sulzer KATAPAK-S, is prevalent. irjet.netresearchgate.net
Operational optimization focuses on parameters like the molar ratio of reactants. While a stoichiometric ratio is the theoretical ideal, adjusting the feed composition can suppress side reactions. For example, maintaining a slight excess of acetic acid (e.g., a 1:1.07 acid to alcohol mole ratio) can drastically reduce the formation of dibutyl ether, an undesired byproduct that can occur with excess butanol. irjet.net Through careful design and optimization, conversions exceeding 98% can be achieved. mdpi.com Further enhancements, such as using a pre-reactor to heat the reactants before they enter the column, can also contribute to achieving high conversion rates. researchgate.net
| Parameter | Value/Description | Source |
|---|---|---|
| Total Theoretical Stages | 34 (including condenser and reboiler) | mdpi.com |
| Reactive Zone | Stages 5-24 | mdpi.com |
| Catalyst | Amberlyst-15, PTSA–POM | irjet.netmdpi.comacs.org |
| Feed Molar Ratio (Acetic Acid:n-Butanol) | 1:1 to 1:1.07 (to minimize side reactions) | irjet.netmdpi.com |
| Acetic Acid Feed Stage | Stage 5 or 13 | youtube.commdpi.com |
| n-Butanol Feed Stage | Stage 9 or 16 | youtube.commdpi.com |
| Achieved Conversion | Up to 98% | mdpi.com |
| Product Purity | >99% | mdpi.com |
To further improve the energy efficiency and reduce the capital costs associated with reactive distillation, advanced column configurations have been developed. These include Reactive Dividing Wall Columns (R-DWC) and Reactive Heat-Integrated Distillation Columns (R-HIDiC). mdpi.com
Reactive Dividing Wall Column (R-DWC): This configuration integrates a dividing wall into a single column shell, allowing it to perform the function of multiple columns. This design is beneficial for complex separations and can lead to significant energy and capital cost savings. mdpi.com
Reactive Heat-Integrated Distillation Column (R-HIDiC): The R-HIDiC technology uses internal heat integration. The rectifying section of the column, which operates at a higher pressure, serves as a heat source, while the stripping section acts as a heat sink. This internal heat transfer reduces the energy demand of the reboiler and condenser. mdpi.com
Reactive Double Dividing-Wall Distillation Column (R-DDWDC): For certain systems, a reactive double dividing-wall column can offer optimal performance by further intensifying the separation operations alongside the reaction, effectively reducing operational irreversibility and energy consumption. atlantis-press.com
These advanced configurations represent the next generation of reactive distillation technology, offering pathways to more sustainable and economical production of n-butyl acetate.
Membrane-Based Separation Processes
Membrane technology offers another powerful avenue for process intensification in n-butyl acetate production. By incorporating membranes, separation can be achieved based on molecular properties, allowing for the selective removal of specific components like water.
A membrane reactor (MR) combines the reaction and membrane separation into a single unit. mdpi.com For the esterification of n-butanol and acetic acid, a catalytic membrane reactor can be used to continuously remove the water byproduct from the reaction zone, thereby shifting the equilibrium and driving the reaction to higher conversion. mdpi.comresearchgate.net
In a typical setup, reactants are fed to a reactor containing a catalyst (e.g., Amberlyst-15), and a water-selective membrane is integrated into the system. mdpi.com Studies have demonstrated that this approach can achieve an n-butanol conversion of 92.0%, a significant improvement over the 69.8% conversion seen in a conventional reactor under similar conditions. mdpi.com Furthermore, composite catalytic membranes have shown high catalytic activity and good stability, achieving n-butanol conversion of over 95% in a continuous flow-through mode. researchgate.net The MR-based process is also more environmentally friendly, with a potential 80% reduction in CO2 emissions compared to the conventional process. mdpi.com
| Process | n-Butanol Conversion | Key Advantage | Source |
|---|---|---|---|
| Conventional Reactor | 69.8% | Simpler setup | mdpi.com |
| Reactive Distillation (RD) | 98.0% | High conversion and purity | mdpi.com |
| Membrane Reactor (MR) | 92.0% | Overcomes equilibrium limits; lower CO2 emissions | mdpi.com |
Pervaporation is a membrane separation process where a liquid feed is brought into contact with one side of a non-porous membrane, and the permeate is removed as a vapor from the other side under vacuum or with a sweep gas. pervatech.com This technique is highly effective for dehydrating organic mixtures. pervatech.com
By integrating a pervaporation unit with the esterification reactor, water can be selectively removed from the reaction mixture. This continuous removal of a product shifts the thermodynamic equilibrium, allowing the reaction to proceed to a much higher conversion than would otherwise be possible. researchgate.net Polyvinyl alcohol (PVA) membranes have shown high permselectivity for water in mixtures containing n-butyl acetate, n-butanol, and acetic acid. tandfonline.com The use of pervaporation-assisted esterification has demonstrated a clear enhancement in reactant conversion, making it a promising hybrid technology for efficient n-butyl acetate production. researchgate.net
Energy Efficient Process Designs
Reducing energy consumption is a key driver for innovation in chemical process design. For n-butyl acetate production, several strategies have been developed to improve energy efficiency.
Catalyst Optimization in RD: The choice of catalyst in a reactive distillation column can significantly impact energy consumption. For example, using a poly(o-methylene p-toluene sulfonic acid) (PTSA–POM) catalyst in a continuous reactive distillation column (CRDC) has been shown to reduce the reboiler duty by 32-62% compared to systems using Amberlyst-15 or ionic liquid catalysts. acs.org
Heat Integration: A significant amount of energy can be saved by implementing heat integration. One such design uses differential pressure distillation, where the crude ester vapor from the top of the primary esterification column (at atmospheric pressure) is used as the heat source for the reboiler of a coupled refining tower operating under vacuum. This method can substantially reduce steam consumption. google.com
Advanced Column Configurations: As mentioned previously, advanced designs like R-DWC and R-DDWDC are inherently more energy-efficient due to their integrated nature, which minimizes heat losses and optimizes thermodynamic efficiency. mdpi.comatlantis-press.com
By adopting these intensified and hybrid systems, the production of n-butyl acetate can be made more sustainable, economical, and efficient.
Heat Integration Strategies in Distillation Systems
Heat integration is a crucial strategy in the design of distillation systems for n-butyl acetate production to minimize energy consumption. By utilizing the heat from one process stream to heat another, significant reductions in external utility requirements can be achieved.
One advanced approach is the use of a pressure swing reactive distillation process combined with pressure swing thermal coupling (RD-PSTC). This configuration has been shown to offer substantial improvements over a standard pressure swing reactive distillation (RD-PS) process. A comparative study using Aspen Plus simulations demonstrated that the RD-PSTC process could achieve a 19.86% saving in the total annual cost (TAC), a 73.97% reduction in CO2 emissions, and a 28.84% decrease in total energy consumption when compared to the RD-PS process. tandfonline.com
Another study focused on the heat integration of both conventional and reactive distillation technologies for butyl acetate production. The findings indicated that heat integration is a highly beneficial strategy, significantly improving the eco-efficiency of both process routes. researchgate.net While reactive distillation alone offers a 53% higher environmental performance than the conventional method, incorporating heat integration into the reactive distillation process increases its eco-efficiency by up to 62% compared to the conventional technology. researchgate.net
Differential pressure distillation is another heat integration technique where the crude ester vapor from the top of an esterification tower is used as a heat source for the reboiler of a refining tower. This method significantly reduces steam consumption and allows for energy recovery. google.com
Table 1: Comparison of RD-PSTC and RD-PS Processes for n-Butyl Acetate Production
| Parameter | RD-PS Process | RD-PSTC Process | Percentage Saving with RD-PSTC |
| Total Annual Cost (TAC) | Reference | 19.86% Lower | 19.86% |
| CO2 Emissions | Reference | 73.97% Lower | 73.97% |
| Total Energy Consumption | Reference | 28.84% Lower | 28.84% |
Mechanical Vapor Recompression (MVR) for Energy Savings
Mechanical Vapor Recompression (MVR) is a technology that captures low-pressure vapor, compresses it to a higher pressure and temperature, and then uses it as a heat source in the same process. This recycling of waste heat can lead to significant energy savings in distillation processes.
In the context of n-butyl acetate production via reactive distillation, the integration of an MVR system has been evaluated with positive results. A study utilizing Aspen Plus™ simulations compared a reactive distillation process with and without MVR. The inclusion of MVR led to a 33.65% reduction in the annual cost of the process. researchgate.netrsdjournal.org This cost reduction was achieved without a significant negative impact on the purity of the n-butyl acetate or the conversion of the reactants. researchgate.netrsdjournal.org
From an environmental perspective, the adoption of the MVR system resulted in a 12.69% reduction in CO2 emissions. researchgate.netrsdjournal.org This demonstrates the potential of MVR to not only improve the economic viability of n-butyl acetate production but also to reduce its environmental footprint.
Table 2: Impact of MVR on Reactive Distillation for n-Butyl Acetate Production
| Parameter | Without MVR | With MVR | Percentage Reduction with MVR |
| Annual Cost | Reference | 33.65% Lower | 33.65% |
| CO2 Emissions | Reference | 12.69% Lower | 12.69% |
Hybrid Process Configurations for Enhanced Efficiency and Purity
Hybrid process configurations, which combine reactive distillation with other separation technologies, offer promising avenues for improving the efficiency and purity of n-butyl acetate production. These systems can overcome some of the limitations of standalone reactive distillation, such as azeotrope formation.
One such hybrid process combines a thermally coupled reactive distillation (TCRD) with membrane-based pervaporation. This integrated approach has been shown to significantly enhance energy efficiency. tees.ac.uk A study demonstrated that this hybrid design could reduce the total reboiler duty by 63% and the total annual cost by 43% compared to a base case conventional reactive distillation process. tees.ac.uk The pervaporation unit helps to break the azeotropes that can form, leading to improved separation and higher product purity.
Another innovative hybrid system involves a reactive distillation process with high-selectivity pervaporation. This configuration can lead to energy savings of up to 71%. researchgate.net The high selectivity of the pervaporation membrane allows for the efficient removal of byproducts, which in turn drives the reaction equilibrium towards higher conversion rates in the reactive distillation column. researchgate.net
Extractive distillation is another technique that can be integrated into the process to enhance separation. In this method, a high-boiling solvent, or entrainer, is added to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. For the n-butyl acetate system, which forms a ternary azeotrope with n-butanol and water, extractive distillation is particularly effective. google.com Various extractive agents have been successfully used, including dimethylsulfoxide (DMSO), 1,4-butanediol (B3395766), dimethylformamide, and 1,6-hexanediol. google.com
A hybrid system consisting of a reactive distillation unit and an extractive distillation unit using 1,4-butanediol as a solvent can be employed for the separation of the azeotropic mixture. mdpi.com This approach allows for the efficient recovery and purification of n-butyl acetate.
Table 3: Performance of Hybrid Systems for n-Butyl Acetate Production
| Hybrid Process Configuration | Key Benefit | Reported Improvement |
| Thermally Coupled Reactive Distillation + Pervaporation | Energy and Cost Savings | 63% reduction in reboiler duty, 43% reduction in total annual cost tees.ac.uk |
| Reactive Distillation + High-Selectivity Pervaporation | Energy Savings | Up to 71% energy savings researchgate.net |
| Reactive Distillation + Extractive Distillation | Enhanced Separation | Effective separation of the n-butyl acetate/n-butanol/water azeotrope google.com |
Analytical Methodologies in N Butyl Acetate Research
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatography stands as a cornerstone for the analysis of n-butyl acetate (B1210297) synthesis, providing robust methods for both qualitative and quantitative assessment of reaction mixtures.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary analytical technique for the quantitative analysis of volatile organic compounds, making it exceptionally well-suited for monitoring the esterification reaction that produces n-butyl acetate. uctm.eduinchem.org The principle of GC-FID involves vaporizing the sample and passing it through a chromatographic column with a carrier gas, typically helium or nitrogen. nih.gov The components of the mixture are separated based on their boiling points and interactions with the stationary phase within the column. As each separated component elutes from the column, it is combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current. inchem.orgnih.gov This signal is proportional to the concentration of the analyte.
In the context of n-butyl acetate research, GC-FID is used to track the progress of the esterification reaction by quantifying the concentrations of reactants (n-butanol and acetic acid) and the main product (n-butyl acetate) over time. acs.orgresearchgate.net By comparing the retention time of a peak to that of a known standard, the compound can be identified. nih.gov The area under the peak is directly proportional to the compound's concentration, allowing for precise quantification. inchem.orgmdpi.com This method enables researchers to determine reaction conversion, yield, and to study the influence of various parameters such as temperature, catalyst, and reactant molar ratio on the reaction outcome. researchgate.net The analysis of residual reactants in the final product is also a key application. acs.org
Table 1: Typical GC-FID Parameters for n-Butyl Acetate Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column Type | Capillary column (e.g., HP-INNOWAX, DB-Wax) | researchgate.net |
| Carrier Gas | Helium or Nitrogen | nih.gov |
| Flow Rate | 1-2 mL/min | researchgate.net |
| Injector Temperature | ~250 °C | acs.org |
| Detector Temperature | ~280 °C | acs.org |
| Oven Program | Temperature ramp (e.g., initial hold, ramp to final temp.) | researchgate.net |
| Injection Mode | Split injection | researchgate.net |
| Quantification | Based on peak area relative to a calibration curve or internal standard. | inchem.org |
High-Speed Countercurrent Chromatography for Purification Enhancement
High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that enhances the purification of synthesized n-butyl acetate by avoiding the use of solid stationary supports. acs.orgresearchgate.net This eliminates issues such as irreversible adsorption of the sample onto a solid matrix, which can lead to product loss and degradation. nih.govacs.org HSCCC operates by partitioning solutes between two immiscible liquid phases—one stationary and one mobile—within a coil that is subjected to a strong centrifugal force field. dss.go.th This allows for a high retention of the stationary phase, leading to efficient separation and purification.
For the purification of n-butyl acetate, HSCCC can effectively separate the ester from unreacted starting materials (n-butanol and acetic acid), water, and the acid catalyst. The selection of a suitable biphasic solvent system is critical for a successful separation. inchem.orgdss.go.th The technique's high loading capacity makes it ideal for purifying gram-level quantities of the product in a single run. acs.org While direct studies on n-butyl acetate are not prevalent, the successful application of HSCCC for the separation of other esters, such as benzyl (B1604629) acetate and ethyl benzoate, demonstrates its capability for purifying compounds of this class. mdpi.com
Table 2: Principles and Advantages of HSCCC in Purification
| Feature | Description | Source |
|---|---|---|
| Principle | Liquid-liquid partition chromatography without a solid support. | researchgate.netdss.go.th |
| Mechanism | Differential partitioning of solutes between two immiscible liquid phases. | dss.go.th |
| Key Advantage | No irreversible sample adsorption, leading to high product recovery. | nih.gov |
| Sample Loading | High capacity, suitable for preparative-scale purification. | acs.orgacs.org |
| Versatility | Applicable to a wide range of natural and synthetic compounds. | researchgate.netmdpi.com |
| Solvent Selection | Crucial for achieving optimal separation; based on partition coefficients. | inchem.org |
Spectroscopic Techniques for In-Situ Reaction Monitoring
Spectroscopic methods provide the ability to monitor reactions in real-time (in-situ), offering dynamic information on the concentration of reactants and products without the need for sample extraction.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Kinetic Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for in-situ monitoring of the n-butyl acetate synthesis, enabling detailed kinetic studies. uctm.edu This technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. uctm.eduresearchgate.net By using an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, spectra can be collected continuously throughout the reaction. clairet.co.uk
In the esterification of acetic acid and n-butanol, FT-IR spectroscopy allows researchers to follow the reaction progress by tracking the characteristic vibrational bands of the functional groups involved. uctm.edu Specifically, the reaction can be monitored by observing the decrease in the intensity of the carbonyl (C=O) absorption band of the carboxylic acid reactant (around 1710 cm⁻¹) and the simultaneous increase in the intensity of the carbonyl (C=O) band of the ester product (around 1740 cm⁻¹). uctm.eduresearchgate.net The change in the area or height of these peaks over time is directly related to the change in concentration of the respective species. uctm.edu This data allows for the calculation of reaction rates, the determination of reaction endpoints, and the study of how different conditions affect the reaction kinetics, with one study showing the reaction reaching equilibrium in 90 minutes. uctm.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining mechanistic insights into the formation of n-butyl acetate. It provides detailed information about the molecular structure of the compounds present in the reaction mixture. sapub.org By taking samples at various time points or using specialized flow-NMR setups, the reaction can be monitored to observe the transformation of reactants into products. oxinst.com
¹H and ¹³C NMR spectra are used to identify n-butyl acetate and differentiate it from the starting materials. The appearance of characteristic signals for the ester, such as the triplet at approximately 4.0 ppm in the ¹H NMR spectrum corresponding to the -O-CH₂- protons of the butyl group, confirms product formation. weebly.comyoutube.com Concurrently, the disappearance of the signals from the alcohol's -CH₂-OH group provides evidence of reactant consumption. rsc.org By integrating the peak areas in ¹H NMR, the relative concentrations of reactants and products can be determined, allowing for the calculation of conversion and yield. rsc.org This detailed structural information at different reaction stages helps in elucidating the reaction mechanism, identifying potential intermediates, and confirming the structure of the final product. acs.orgsapub.org
Advanced Methods for Impurity Identification and Quantification
Ensuring the purity of n-butyl acetate is critical for its industrial applications. Advanced analytical methods are employed to detect, identify, and quantify even trace levels of impurities. inchem.orgosha.gov
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the comprehensive profiling of impurities in n-butyl acetate. medistri.swissijprajournal.com This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. medistri.swiss As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification by comparing it to spectral libraries. medistri.swisschromforum.org
GC-MS is highly effective for identifying and quantifying a wide range of potential impurities in n-butyl acetate, including residual reactants (n-butanol and acetic acid), byproducts from side reactions (such as dibutyl ether), and other volatile organic contaminants. shimadzu.com The high sensitivity of MS detectors allows for the detection of impurities at parts-per-million (ppm) levels or lower. researchgate.netpharmtech.com This capability is crucial for quality control in pharmaceutical and food-grade applications where purity standards are exceptionally high. shimadzu.combiomedres.usrroij.com
Method Validation and Quality Control in Analytical Procedures
The validation of analytical methods is a critical process to ensure that measurements are reliable, accurate, and reproducible. researchgate.netdemarcheiso17025.com For n-butyl acetate, this process establishes through laboratory studies that the performance characteristics of a method meet the requirements for its intended analytical applications. demarcheiso17025.com Quality control procedures are then implemented to ensure that the validated method performs consistently on a day-to-day basis. cdc.gov
A common analytical technique for the determination of n-butyl acetate, particularly in workplace air, is gas chromatography with a flame ionization detector (GC-FID). researchgate.netresearchgate.net The validation of this method typically involves assessing several key parameters.
Linearity and Range
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards across a specified range.
For n-butyl acetate analysis, a linear working range has been established from 0.24 mg/mL to 4.8 mg/mL, which corresponds to air concentrations of 24 to 480 mg/m³ for a 10-liter air sample. researchgate.net Another standard procedure involves daily calibration with at least six working standards over a wider range of 0.001 to 10 mg per sample. cdc.gov The calibration curve is constructed by plotting the ratio of the peak area of n-butyl acetate to the peak area of an internal standard against the mass of the analyte. cdc.gov
Accuracy and Precision
Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ikev.orggavinpublishers.com
In one evaluation, methods for various esters, including n-butyl acetate, were assessed using analytes fortified on sorbent tubes. cdc.gov The precision was determined from these spiked samplers. cdc.gov Acceptance criteria for precision often specify a relative standard deviation (RSD) of less than 1.5%. ikev.org Accuracy is assessed by analyzing samples spiked with known amounts of the analyte, with recovery typically expected to be within a range of 75% to 125%. osha.gov
Table 1: Example of Precision Data for n-Butyl Acetate Analysis
| Analyte | Loading Level (µg) | Average Recovery (%) | Precision (Ör) |
|---|---|---|---|
| n-Butyl Acetate | 75.2 | 99.1 | 0.024 |
| n-Butyl Acetate | 150 | 99.2 | 0.023 |
| n-Butyl Acetate | 301 | 99.7 | 0.016 |
This table is representative and based on data from similar ester analyses. cdc.gov
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. gavinpublishers.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.comsepscience.com
These limits are often calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S) using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.comund.edu
Data sourced from OSHA Method 1009. osha.gov
Quality Control
Ongoing quality control (QC) is essential to ensure the continued reliability of the analytical method. Standard QC procedures for n-butyl acetate analysis include:
Daily Calibration: A calibration graph is prepared daily using at least six working standards to ensure the instrument's response is linear and accurate. cdc.gov
Analysis of Blanks: Media blanks are analyzed alongside samples to check for contamination of the sampling media or solvents. cdc.gov
Control Spikes: The analysis of quality control blind spikes and analyst spikes is performed to ensure that the calibration and desorption efficiency are in control. cdc.gov
System Suitability: Before running a sequence of samples, system suitability tests are performed to ensure the chromatographic system is performing adequately. This may involve checking parameters like peak resolution, symmetry, and theoretical plates. demarcheiso17025.com
By adhering to rigorous method validation and consistent quality control, analytical laboratories can produce high-quality, reliable data for the quantification of n-butyl acetate. researchgate.net
Environmental Sustainability and Green Chemistry in N Butyl Acetate Synthesis
Life Cycle Assessment (LCA) of n-Butyl Acetate (B1210297) Production Processes
A Life Cycle Assessment (LCA) is a systematic method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. rsc.org For n-butyl acetate, LCAs have been instrumental in comparing different production pathways and identifying areas for environmental improvement. tecnalia.comresearchgate.net
One notable LCA study compared the environmental impacts of producing ethyl acetate and n-butyl acetate through two different routes: independent synthesis versus a coproduction pathway. tecnalia.comresearchgate.net In the coproduction process, n-butyl acetate was synthesized by reusing the by-products from the synthesis of ethyl acetate, embodying a key principle of green chemistry by designing processes to avoid waste. tecnalia.comresearchgate.net
The results of the cradle-to-gate analysis revealed that the reagent preparation phase was consistently the primary source of environmental impacts in both pathways. tecnalia.comresearchgate.net However, the innovative coproduction approach demonstrated a significant environmental advantage. This integrated process led to a clear reduction in environmental impacts, ranging from 5% to 23% across all studied impact categories, when compared to the independent syntheses. researchgate.netresearchgate.net Such studies underscore the value of process integration and by-product valorization as a strategy for more sustainable chemical production. tecnalia.comresearchgate.net
Waste Minimization and Process Efficiency Enhancement
Reactive distillation, for instance, has been shown to achieve n-butanol conversions as high as 98.5% with an n-butyl acetate purity of 96.9%. acs.org Similarly, a novel process using a membrane reactor achieved an n-butanol conversion of 92.0%, a substantial improvement over the 69.8% conversion typical of conventional reactors. mdpi.comresearchgate.net These advanced methods not only increase yield but also reduce the need for downstream separation processes, thereby saving energy and reducing waste. mdpi.comresearchgate.net An innovative pathway designed to reuse all synthesis by-products has also been developed to eliminate waste. tecnalia.comresearchgate.net
| Production Process | n-Butanol Conversion (%) | n-Butyl Acetate Purity (%) | Source(s) |
| Conventional Reactor | 69.8 | - | mdpi.comresearchgate.net |
| Membrane Reactor (MR) | 92.0 | - | mdpi.comresearchgate.net |
| Reactive Distillation (RD) | 98.0 | >99 | mdpi.com |
| Reactive Distillation (RD) | 98.5 | 96.9 | acs.org |
Reduction of Greenhouse Gas Emissions (e.g., CO2) from Production Facilities
The production of chemicals is often energy-intensive, leading to significant greenhouse gas (GHG) emissions, primarily carbon dioxide (CO2). nikkakyo.org Reducing these emissions is a critical aspect of sustainable n-butyl acetate production. A key strategy is to improve the energy efficiency of the production process, as steam generation, often from natural gas, is a major source of CO2. mdpi.com
Process intensification technologies like membrane reactors (MR) and reactive distillation (RD) offer substantial benefits in this regard. A comparative study revealed that an MR-based process for n-butyl acetate production could reduce CO2 emissions by as much as 80% compared to the conventional process. mdpi.comresearchgate.net This drastic reduction is attributed to the lower energy (steam) requirement of the intensified system. mdpi.com Similarly, the use of a continuous reactive distillation column (CRDC) with an efficient PTSA–POM catalyst was found to lower the reboiler duty by 62.14% compared to a system using a standard Amberlyst-15 catalyst, which translates to lower energy consumption and reduced GHG emissions. acs.org
| Process | Relative CO2 Emissions (kg CO2 / kg product) | Source(s) |
| Conventional Process | ~1.1 | mdpi.com |
| Membrane Reactor (MR) | ~0.2 | mdpi.com |
| Reactive Distillation (RD) | ~0.15 | mdpi.com |
Note: CO2 emissions are estimated based on the process steam consumption with natural gas as the energy source.
Development of Bio-Based n-Butyl Acetate Production Routes
A cornerstone of green chemistry is the shift from fossil-fuel-based feedstocks to renewable, bio-based alternatives. This transition is actively being explored for n-butyl acetate, with research focusing on various biological pathways and renewable raw materials.
The development of "green" n-butyl acetate relies on the use of renewable feedstocks. One promising route is the transesterification of bio-ethyl acetate with bio-butanol. google.com Bio-butanol can be produced through the fermentation of lignocellulosic biomass, while bio-ethyl acetate can also be sourced from renewable pathways. google.com This approach offers a more sustainable alternative to the traditional Fischer esterification, which uses raw materials derived from petroleum and natural gas. google.comgoogle.com
Other renewable feedstocks that have been investigated include:
Ethanol (B145695): Bio-derived ethanol can be converted into both ethyl acetate and n-butanol, which then react to form n-butyl acetate, potentially within a single, integrated process. google.comgoogle.com
Corn Stover: This abundant agricultural residue is being explored as a feedstock for the biological production of n-butyl acetate, with techno-economic and life-cycle analyses being conducted to evaluate its viability. energy.govosti.gov
Glucose: Metabolic pathways have been designed to produce n-butyl acetate directly from glucose through fermentation. researchgate.net
Carbon Dioxide (CO2): In a novel approach, researchers have developed highly efficient biocatalysts that can convert CO2 into acetate. doe.gov This acetate could potentially serve as a renewable feedstock for producing esters like n-butyl acetate, creating a carbon-capture-and-utilization value chain. doe.gov
Enzymatic synthesis represents a powerful green alternative to conventional chemical catalysis. mdpi.com The use of enzymes, particularly lipases, offers several advantages, including high specificity, mild reaction conditions (lower temperature and pressure), and reduced by-product formation, all of which contribute to a more environmentally benign process. scispace.com
The synthesis of n-butyl acetate has been successfully achieved using immobilized lipase (B570770) from Rhizomucor miehei in a solvent-free system. scispace.com Operating under optimized conditions, this enzymatic route can achieve high yields, demonstrating its potential as a viable green production method. scispace.com Research in this area focuses on optimizing various reaction parameters to maximize conversion and yield. researchgate.net
| Parameter | Optimal Condition | Resulting Yield | Source(s) |
| Biocatalyst | Immobilized lipase (Rhizomucor miehei) | >78% | scispace.com |
| System | Solvent-free | scispace.com | |
| Reaction Time | 18 hours | scispace.com | |
| Temperature | 37°C | scispace.com | |
| Enzyme Amount | 25% (w/w of total substrate) | scispace.com |
Solvent Recovery and Recycling in Industrial Operations
In many industrial processes for n-butyl acetate production, solvents are used, and unreacted raw materials remain. The recovery and recycling of these components are crucial for both economic viability and environmental sustainability. researchgate.net Effective recovery systems minimize waste, reduce the need for fresh raw materials and solvents, and prevent the release of volatile organic compounds (VOCs) into the environment.
Various technologies are employed for this purpose. Distillation is a common method used to separate and purify n-butyl acetate from unreacted n-butanol and acetic acid, which can then be recycled back into the reactor. mdpi.comresearchgate.net In processes that use an extraction solvent, such as 1,4-butanediol (B3395766) in extractive distillation, recovery columns are used to reclaim the solvent for reuse. mdpi.com
Specialized techniques have also been developed to recover n-butyl acetate from industrial wastewater, such as that from penicillin manufacturing, where it is used as an extraction solvent. google.comresearchgate.net Methods like azeotropic rectification and solvent sublation can achieve recovery rates of over 99%, turning a waste stream into a valuable resource and preventing water pollution. google.comtandfonline.com
Adherence to Environmental Regulations and Cleaner Production Principles
The synthesis of n-butyl acetate, a widely used industrial solvent, is subject to a growing body of environmental regulations and is increasingly influenced by the principles of green chemistry and cleaner production. uctm.edu Regulatory frameworks established by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) govern the manufacturing, use, and emission of chemical substances. ashland.comeuropa.eu These regulations necessitate a shift from traditional production methods towards more sustainable and environmentally benign processes. Cleaner production aims to minimize waste and emissions, reduce the consumption of raw materials and energy, and prevent pollution at the source rather than treating it after it has been created.
The conventional method for producing n-butyl acetate is the Fischer esterification of acetic acid and n-butanol, which typically employs a strong, corrosive acid catalyst like sulfuric acid. wpmucdn.comgoogle.com This process is often characterized by significant equipment corrosion, environmental pollution from waste acid, and high energy consumption due to the temperatures required. wpmucdn.comgoogle.com In response to these drawbacks and regulatory pressures, the chemical industry has explored and implemented several cleaner production strategies that align with the principles of green chemistry.
Key research findings have focused on process intensification and the use of greener catalysts to improve the environmental profile of n-butyl acetate synthesis. Technologies such as reactive distillation (RD) and membrane reactors (MR) have emerged as leading alternatives to the conventional batch reactor process. researchgate.netmdpi.com Reactive distillation combines the chemical reaction and separation steps into a single unit, which can overcome chemical equilibrium limitations, reduce energy consumption, and minimize the amount of equipment needed. researchgate.net Membrane reactors offer similar benefits by integrating reaction with the continuous removal of a product (typically water), which drives the reaction towards higher conversion rates. mdpi.comresearchgate.net
A comparative life cycle assessment (LCA) demonstrated that a coproduction pathway, where by-products from one synthesis are used as reagents in another, can decrease environmental impacts by 5% to 23% across various categories. researchgate.net Furthermore, studies have shown that implementing a membrane reactor-based process can lead to a remarkable 80% reduction in CO2 emissions compared to the conventional synthesis route. mdpi.com The adoption of solid, heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and novel polymeric catalysts, is another cornerstone of cleaner production. mdpi.comresearchgate.netacs.org These catalysts are non-corrosive, can be easily separated from the reaction mixture, and are often reusable, thereby minimizing waste and avoiding the disposal problems associated with homogeneous catalysts like sulfuric acid. google.comgoogle.com
The following tables provide a comparative overview of different synthesis technologies and research findings on various catalytic systems, illustrating the progress toward more sustainable n-butyl acetate production.
Interactive Table 1: Comparative Analysis of n-Butyl Acetate Synthesis Processes
| Feature | Conventional Process | Reactive Distillation (RD) | Membrane Reactor (MR) |
| Catalyst Type | Homogeneous (e.g., Sulfuric Acid) wpmucdn.com | Heterogeneous (e.g., Amberlyst-15, PTSA-POM) acs.org | Heterogeneous (e.g., Amberlyst-15) mdpi.com |
| Typical Conversion Rate | ~70% google.com | >96% acs.org | 92% mdpi.com |
| Process Integration | Separate reaction and distillation units researchgate.net | Reaction and separation in a single column researchgate.net | Reaction and separation in a single unit mdpi.com |
| Energy Consumption | High wpmucdn.com | Reduced researchgate.net | Significantly Reduced |
| CO2 Emissions | Baseline | Reduced | Up to 80% reduction vs. Conventional mdpi.com |
| Environmental Concerns | Corrosive catalyst, waste acid disposal google.comgoogle.com | Azeotrope separation can be complex mdpi.com | Membrane stability and cost |
| Key Advantage | Established technology | High conversion and efficiency acs.org | High conversion, significant emission reduction mdpi.com |
Interactive Table 2: Research Findings on Cleaner Catalysts for n-Butyl Acetate Synthesis
| Catalyst | Process Type | Molar Ratio (Butanol:Acid) | Temperature (°C) | Reported Yield / Conversion | Source |
| Boron loaded zeolite (B-USY) | Transesterification (Batch) | 4:1 | 110 | 96% Yield | google.com |
| Amberlyst-36 | Reactive Distillation | Not Specified | Not Specified | >96% Conversion | acs.org |
| Poly(o-methylene p-toluene sulfonic acid) (PTSA–POM) | Reactive Distillation | 1.1:1 | Not Specified | 94.2% Conversion | acs.org |
| NaH2PO4 and MnCl2 | Batch Reactor | 1.5:1 | 106-108 | High Esterification Rate | google.com |
| Molecular Sieve (with organic template) | Batch Reactor | Not Specified | 20-150 | High Conversion Rate | google.com |
| Pyridinium-based Ionic Liquids | Batch Reactor | 1:1 to 7:1 | 80-100 | Varies with catalyst/conditions | researchgate.net |
Ultimately, the integration of these cleaner technologies and green catalysts enables the n-butyl acetate production industry to not only comply with stringent environmental regulations but also to enhance process efficiency, reduce operational costs, and contribute to a more sustainable chemical manufacturing sector.
Future Research Directions and Emerging Paradigms in N Butyl Acetate Research
Integration of Artificial Intelligence and Machine Learning for Process Optimization
Table 1: Potential Applications of AI/ML in n-Butyl Acetate (B1210297) Production
| Application Area | AI/ML Contribution | Expected Outcome |
|---|---|---|
| Process Control | Real-time optimization of temperature, pressure, and feed rates. | Increased yield, improved product purity, and energy savings. controleng.comresearchgate.net |
| Predictive Maintenance | Monitoring equipment health to predict failures before they occur. | Reduced downtime, extended equipment life, and minimized resource waste. researchgate.net |
| Reaction Kinetics Modeling | Developing more accurate kinetic models from experimental data. | Enhanced reactor design and more precise process simulations. |
Novel Catalyst Discovery and Design through Computational Chemistry
Computational chemistry is a powerful tool for accelerating the discovery and design of new catalysts for n-butyl acetate synthesis. Techniques like Density Functional Theory (DFT) allow researchers to investigate reaction mechanisms at the molecular level. pku.edu.cn This understanding is crucial for designing catalysts with higher activity, selectivity, and stability, moving beyond traditional acid catalysts like sulfuric acid or ion-exchange resins. mdpi.comgoogle.comacs.org
Computational approaches enable the screening of a wide range of potential materials and the prediction of their catalytic performance, thereby reducing the need for extensive and time-consuming experimental work. mdpi.comrsc.org For instance, DFT calculations can be used to study the d-band center position of metal catalysts to design highly efficient systems. mdpi.com This "in silico" design process can identify promising candidates, such as bimetallic catalysts or those based on metal-organic frameworks (MOFs), which can then be synthesized and tested. mdpi.com The goal is to develop catalysts that are not only more efficient but also more environmentally friendly, aligning with the principles of green chemistry. pnnl.gov
Advanced In-Situ Characterization Techniques for Reaction Systems
To optimize reaction conditions and validate kinetic models for n-butyl acetate synthesis, it is essential to monitor the reaction progress in real-time. Advanced in-situ characterization techniques allow for the analysis of the reacting mixture directly within the reactor without disturbing the process. wikipedia.org
Spectroscopic methods are particularly valuable. For example, miniaturized mid-infrared (MIR) spectrometers with in-line immersion probes have been used to monitor the progression of esterification reactions. nih.gov These tools can provide accurate and precise concentration measurements of reactants and products. nih.govnih.gov Near-infrared spectroscopy (NIRS) has also been successfully employed for the on-line quantitative control of the esterification of butan-1-ol and acetic acid, allowing for the determination of rate constants, yields, and equilibrium points. researchgate.net
Another powerful technique is on-line direct liquid sampling mass spectrometry (DLSMS), which can generate concentration profiles for all components in the reaction, including catalysts and potential impurities. nih.govsigmaaldrich.com These operando methodologies, which couple spectroscopic characterization with simultaneous measurement of catalytic activity, are crucial for establishing structure-reactivity relationships and understanding reaction mechanisms under actual process conditions. wikipedia.org
Table 2: Comparison of In-Situ Monitoring Techniques for Esterification
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Mid-Infrared (MIR) Spectroscopy | Measures absorption of mid-infrared light by molecular vibrations. | High accuracy and precision for concentration monitoring. nih.gov | May require calibration models; performance can be affected by overlapping spectral bands. nih.gov |
| Near-Infrared (NIRS) Spectroscopy | Measures absorption of near-infrared light. | Suitable for on-line quantitative control of batch processes; non-destructive. researchgate.net | Generally less sensitive than MIR; requires robust calibration models (e.g., PLSR). researchgate.net |
| Mass Spectrometry (DLSMS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Can generate concentration profiles for all components, including trace impurities. nih.govsigmaaldrich.com | May have a time lag due to sample transfer; requires specialized vaporization equipment. nih.gov |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Can be used with fiber optic probes for in-line analysis; less interference from water. | Can be affected by fluorescence; may have weaker signals than IR spectroscopy. |
Exploration of Non-Conventional Reaction Media (e.g., Supercritical Fluids, Deep Eutectic Solvents)
The search for greener and more efficient chemical processes has led to the exploration of non-conventional reaction media for n-butyl acetate synthesis. These media can offer advantages in terms of reaction rates, selectivity, and ease of product separation. isca.me
Supercritical fluids, such as supercritical carbon dioxide (scCO2), are particularly promising. isca.me Research has shown that the enzymatic synthesis of butyl acetate in scCO2 can achieve significantly higher productivity compared to using a conventional organic solvent like n-hexane. daneshyari.com The use of scCO2 also reduces the environmental impact of the process. daneshyari.com
Ionic liquids (ILs) and deep eutectic solvents (DES) are another class of non-conventional media being investigated. isca.me ILs have been used as both catalysts and solvents in transesterification reactions, helping to break azeotropes and improve conversion rates. unirioja.es DES have also shown potential as catalysts for esterification reactions. acs.org These solvents are often considered "green" due to their low volatility and high thermal stability. mdpi.com
Multiscale Modeling and Simulation of Complex Reactive Systems
The design and optimization of reactors for n-butyl acetate production, such as reactive distillation columns, benefit greatly from multiscale modeling and simulation. irjet.netresearchgate.net Computational Fluid Dynamics (CFD) is a key tool in this area, providing detailed insights into fluid flow patterns, mixing efficiency, and residence time distribution within the reactor. tridiagonal.com
By simulating the complex interplay of fluid dynamics, heat and mass transfer, and chemical kinetics, engineers can identify performance limitations and optimize reactor design without the need for extensive physical prototyping. tridiagonal.comaip.org For example, CFD can be used to study the influence of different catalyst particle shapes on the performance of a fixed-bed reactor. researchgate.net These simulations, often performed using software like Aspen Plus, are essential for developing accurate models of processes like reactive distillation and for ensuring that the design is robust and efficient. unirioja.esresearchgate.net This modeling approach allows for a comprehensive assessment of process performance, ultimately leading to optimized reactor design and operation. youtube.com
Economic Feasibility and Commercial Scale-Up of Novel n-Butyl Acetate Processes
The ultimate goal of developing novel processes for n-butyl acetate production is their successful commercial implementation. Therefore, rigorous economic feasibility studies and careful consideration of scale-up challenges are critical. Techno-economic analysis, which evaluates the total annual cost (TAC), is a standard method for comparing the economic viability of different process configurations. researchgate.net
Studies have compared the economics of conventional reactor systems with intensified processes like reactive distillation (RD) and membrane reactors (MR). mdpi.comresearchgate.net It has been found that both RD and MR processes can have significantly lower capital investment compared to conventional processes. mdpi.com For instance, a proposed continuous reactive distillation column using a specific catalyst was shown to reduce the total annual cost by 30-37% compared to processes using other catalysts. acs.org Similarly, a novel process for the coproduction of ethyl acetate and n-butyl acetate demonstrated a significant reduction in TAC compared to individual production processes. acs.org
The economic analysis of a membrane reactor-based process for an annual capacity of 92,500 metric tons showed a promising payback period of 2.7 years. mdpi.comresearchgate.net These analyses are crucial for guiding research efforts towards technologies that are not only scientifically innovative but also commercially viable on a large scale.
Q & A
Q. What are the standard experimental conditions for the esterification of n-butanol and acetic acid?
The esterification of n-butanol and acetic acid to produce n-butyl acetate is typically conducted in a stirred batch reactor under atmospheric pressure. Key parameters include:
- Temperature range : 343–363 K (70–90°C) to optimize reaction rate while minimizing side reactions .
- Catalyst loading : Acidic solid catalysts like Dowex 50 are used at varying loads (e.g., 0.5–5% w/w) to enhance reaction efficiency .
- Reactant feed ratio : A molar ratio of 1:1 to 1:5 (acetic acid:n-butanol) is common, with excess acetic acid improving conversion rates up to ~83% .
- Analytical validation : Gas chromatography or TLC (e.g., solvent system n-butanol:acetic acid:water = 5:3:2) confirms product formation .
Q. What analytical methods are recommended for characterizing reaction products and intermediates?
- Thin-layer chromatography (TLC) : Use solvent systems like n-butanol:acetic acid:water (5:3:2) or ethyl acetate:formic acid:glacial acetic acid:water (100:11:11:27) to separate and identify n-butyl acetate and unreacted substrates .
- Gas chromatography (GC) : Quantify equilibrium compositions and monitor conversion rates .
- Spectrophotometry : Measure absorbance of ternary mixtures (e.g., acetic acid in n-butanol/water systems) for liquid-liquid extraction studies .
Advanced Research Questions
Q. How can kinetic parameters for the esterification reaction be determined using heterogeneous catalysts?
Kinetic studies involve:
- Batch reactor experiments : Vary temperature (343–363 K), catalyst load, and feed ratios to collect time-dependent conversion data .
- MATLAB modeling : Fit experimental data to pseudo-homogeneous or Langmuir-Hinshelwood models to estimate rate constants and activation energy (e.g., 39.975 kJ/mol for Dowex 50) .
- Validation : Compare simulated results (e.g., equilibrium concentrations) with experimental data to confirm mechanistic accuracy .
Q. What methodologies assess the impact of side reactions during esterification with ion-exchange resin catalysts?
- Side reaction analysis : Monitor byproducts like dibutyl ether or butene via GC-MS under varying conditions (e.g., high temperature or excess alcohol) .
- Catalyst screening : Compare ion-exchange resins (e.g., Dowex 50Wx8) with heteropoly acids (e.g., HNbMoO6) to evaluate selectivity and side reaction suppression .
- Kinetic inhibition studies : Apply Ping-Pong bi-bi models to quantify alcohol inhibition effects .
Q. How can phase equilibria in n-butyl acetate systems be modeled for process optimization?
- NRTL model : Use binary parameters (e.g., αij = 0.3–0.47, aij = 177–2794) to predict liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE) .
- Validation : Compare calculated vs. experimental boiling points (e.g., 117.95°C for acetic acid) and mutual solubility curves to refine thermodynamic accuracy .
Q. What criteria guide solvent selection for acetic acid separation from aqueous solutions?
- Binodal curve analysis : Titrate n-butanol/water mixtures with acetic acid to determine mutual solubility limits .
- Tie-line determination : Use UV spectrophotometry to measure coexisting phase compositions and calculate partition coefficients .
- Solvent comparison : Evaluate n-butanol against iso-butanol or ethyl acetate based on extraction efficiency and environmental factors .
Methodological Notes
- Data reliability : Avoid sources like benchchem.com ; instead, prioritize peer-reviewed journals and validated datasets (e.g., Eng. & Tech. Journal, Chemical Engineering Science) .
- Statistical rigor : Apply SAS or ANOVA for significance testing (e.g., P < 0.05) in biological or multi-variable studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
